hA2A/hCA XII modulator 1
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Overview
Description
hA2A/hCA XII modulator 1, also known as compound 14, is a triazolopyrazine derivative. It is a potent antagonist of the human adenosine A2A receptor and a potent inhibitor of human carbonic anhydrase XII. This compound has shown significant potential in cancer research due to its dual inhibitory action on these targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hA2A/hCA XII modulator 1 involves the formation of a triazolopyrazine core. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing triazolopyrazines typically involve cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced through multi-step organic synthesis processes, which are scaled up from laboratory procedures to industrial scales .
Chemical Reactions Analysis
Types of Reactions
hA2A/hCA XII modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the specific transformation desired .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
hA2A/hCA XII modulator 1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of adenosine A2A receptors and carbonic anhydrase XII.
Biology: Employed in biological assays to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its dual inhibitory action.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
hA2A/hCA XII modulator 1 exerts its effects by antagonizing the adenosine A2A receptor and inhibiting carbonic anhydrase XII. The adenosine A2A receptor is involved in various physiological processes, including inflammation and immune response. Inhibition of this receptor can modulate these processes. Carbonic anhydrase XII is an enzyme involved in the regulation of pH and ion balance. Inhibition of this enzyme can disrupt these processes, leading to potential therapeutic effects in cancer .
Comparison with Similar Compounds
Similar Compounds
hA2A/hCA IX modulator: Another dual inhibitor targeting adenosine A2A receptor and carbonic anhydrase IX.
hA2A/hCA II modulator: Targets adenosine A2A receptor and carbonic anhydrase II.
hA2A/hCA I modulator: Targets adenosine A2A receptor and carbonic anhydrase I
Uniqueness
hA2A/hCA XII modulator 1 is unique due to its high potency and selectivity for both the adenosine A2A receptor and carbonic anhydrase XII. This dual inhibitory action makes it a valuable tool in cancer research and drug discovery .
Properties
Molecular Formula |
C24H19N7O4S |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-[4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl]-4-sulfamoylbenzamide |
InChI |
InChI=1S/C24H19N7O4S/c25-21-22-29-31(18-4-2-1-3-5-18)24(33)30(22)14-20(28-21)15-6-10-17(11-7-15)27-23(32)16-8-12-19(13-9-16)36(26,34)35/h1-14H,(H2,25,28)(H,27,32)(H2,26,34,35) |
InChI Key |
ZYILDTWBSDDXCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N3C=C(N=C(C3=N2)N)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
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